molecular formula C19H17ClN2O2 B6515675 6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide CAS No. 950266-63-4

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide

Cat. No. B6515675
CAS RN: 950266-63-4
M. Wt: 340.8 g/mol
InChI Key: WVHJZRHNUMSDED-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused with a pyridine ring. The compound you mentioned has additional functional groups, including a chloro group, an ethoxy group, and a carboxamide group attached to the quinoline core .


Molecular Structure Analysis

The molecular structure of a compound like this would involve a careful analysis of the positions of the functional groups around the quinoline core. Tools like NMR spectroscopy and X-ray crystallography are often used for such analyses .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metal ions . The exact reactions “6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety tests would need to be conducted to determine its toxicity, flammability, and potential environmental impact .

Future Directions

Future research on “6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide” and similar compounds could involve exploring their potential uses in medicine, materials science, or other fields. This would likely involve both experimental studies and computational modeling .

properties

IUPAC Name

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-3-24-18-11-17(22-16-9-6-13(20)10-15(16)18)19(23)21-14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHJZRHNUMSDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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